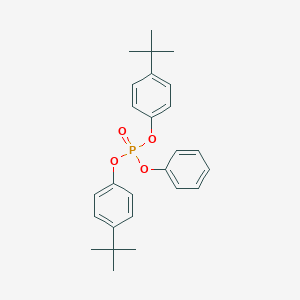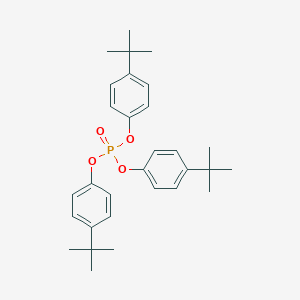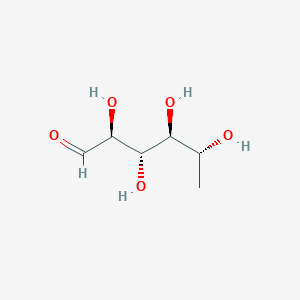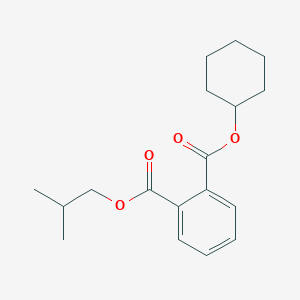
Cyclohexyl 2-isobutyl phthalate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclohexyl 2-isobutyl phthalate and related compounds involves chemical reactions that convert precursor substances into the desired plasticizer. For instance, the synthesis of phthalate derivatives from bio-based platform chemicals represents a sustainable approach to obtaining these compounds. One method employs the Diels-Alder reaction to create a substituted cyclohexene structure from malic acid and erythritol, leading to the production of dibutyl phthalate and its hydrogenated derivative, which shares similarities with the synthesis pathway of cyclohexyl 2-isobutyl phthalate (Lu et al., 2018).
Molecular Structure Analysis
The molecular structure of cyclohexyl 2-isobutyl phthalate, like other phthalates, consists of a phthalate core with specific alkyl groups attached, which in this case are cyclohexyl and isobutyl groups. This structure is crucial in determining its physical and chemical properties and reactivity. The study of cyclohexylcyanine, a phthalocyanine analogue, introduces concepts relevant to understanding the structural aspects of cyclohexyl-containing compounds, highlighting the importance of the macrocyclic structure and its interaction with metal ions (Costa & Ziegler, 2011).
Chemical Reactions and Properties
Cyclohexyl 2-isobutyl phthalate undergoes various chemical reactions characteristic of phthalates, such as hydrolysis, esterification, and reactions with other chemical agents. For example, the synthesis of butyl-isobutyl-phthalate involves esterification and its interaction with enzymes like α-glucosidase, illustrating the types of chemical reactivity that similar compounds exhibit (Liu et al., 2011).
Physical Properties Analysis
The physical properties of cyclohexyl 2-isobutyl phthalate, including its melting point, boiling point, solubility, and vapor pressure, are influenced by its molecular structure. These properties are essential for its application as a plasticizer, affecting its compatibility with various polymers and its performance in different environmental conditions. Studies on similar phthalate compounds provide insights into these aspects, with research on phthalates and their metabolites offering comparative data on physical properties (Urbancová et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with other chemicals, define the utility and environmental impact of cyclohexyl 2-isobutyl phthalate. These properties are determined by its functional groups and molecular structure. Research on the environmental exposure to DINCH, a phthalate alternative, and its metabolites sheds light on the chemical behavior and biodegradation pathways of similar compounds, which is crucial for understanding the environmental fate of cyclohexyl 2-isobutyl phthalate (Silva et al., 2013).
Wissenschaftliche Forschungsanwendungen
Health Impact : Subacute exposure to BCP can induce oxidative stress in liver tissue, potentially leading to hepatocarcinogenesis with long-term exposure (Yavasoglu et al., 2014).
Environmental Applications : A study focused on producing environmentally friendly plastic materials using plant-based phthalates, including derivatives of BCP, from bio-based malic acid and erythritol (Lu et al., 2018).
Diabetes Correlation : Higher levels of certain phthalates, potentially including BCP, have been linked to self-reported diabetes in Mexican women (Svensson et al., 2011).
Exposure Assessment : Studies have developed methods for assessing human exposure to phthalates like BCP through biomarkers (Barr et al., 2003).
Food Safety : Research has been conducted on detecting phthalates in oily foods, which may include compounds similar to BCP (Sannino, 2010).
Population Exposure Studies : Various studies have documented widespread exposure to common phthalates, including BCP, in different populations, highlighting potential health risks (Silva et al., 2003).
Industrial Applications and Health Effects : The industrial usage of phthalates like BCP has been linked to various health effects, including endocrine disruption and oxidative stress (Hauser & Calafat, 2005).
Analytical Methods : New methods have been developed for the extraction and determination of phthalates in various samples, which are crucial for monitoring and regulating substances like BCP (Cai et al., 2003).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on Cyclohexyl 2-isobutyl phthalate and other phthalates include further investigation into their toxicity mechanisms, their impact on human health, and their presence in various environments . Additionally, there is a need for more research on the potential natural biosynthesis of phthalates .
Eigenschaften
IUPAC Name |
2-O-cyclohexyl 1-O-(2-methylpropyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4/c1-13(2)12-21-17(19)15-10-6-7-11-16(15)18(20)22-14-8-4-3-5-9-14/h6-7,10-11,13-14H,3-5,8-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVHLWLOORYJEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063793 | |
| Record name | Cyclohexyl 2-isobutyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 2-isobutyl phthalate | |
CAS RN |
5334-09-8 | |
| Record name | 1-Cyclohexyl 2-(2-methylpropyl) 1,2-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5334-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl 2-isobutyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1, cyclohexyl 2-methylpropyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67410 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC2387 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-cyclohexyl 2-(2-methylpropyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexyl 2-isobutyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexyl isobutyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXYL 2-ISOBUTYL PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ2DXY88FP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



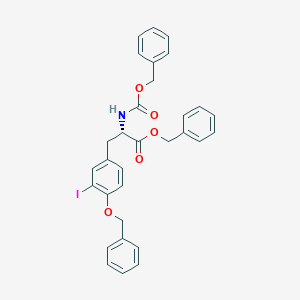
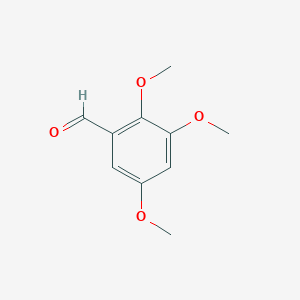
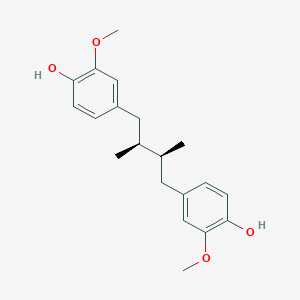
![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol](/img/structure/B33027.png)
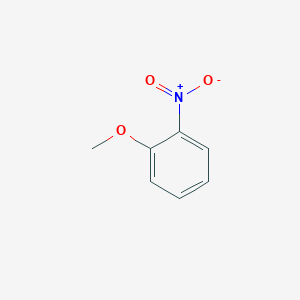
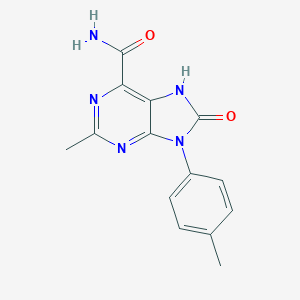
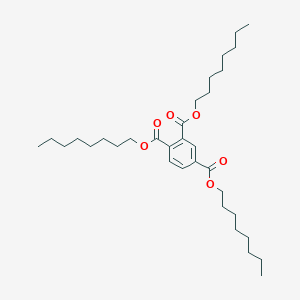
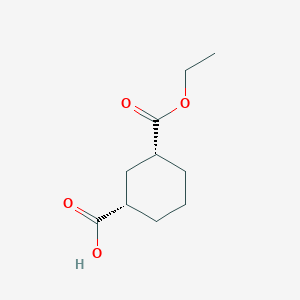
![(2R,4R)-2-(tert-Butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B33038.png)
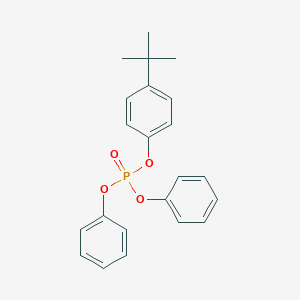
![(2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester](/img/structure/B33041.png)
